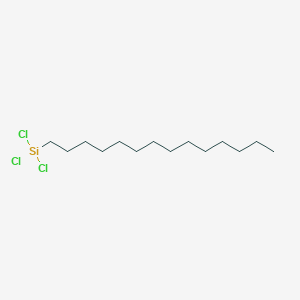
2-Methylpent-2-en-1-ol
Übersicht
Beschreibung
“2-Methylpent-2-en-1-ol” is an organic chemical compound with the molecular formula C6H12O . It has a molecular weight of 100.16 g/mol . The IUPAC name for this compound is (E)-2-methylpent-2-en-1-ol .
Molecular Structure Analysis
The molecular structure of 2-Methylpent-2-en-1-ol can be represented by the InChI string: InChI=1S/C6H12O/c1-3-4-6(2)5-7/h4,7H,3,5H2,1-2H3/b6-4+ . The compound also has a Canonical SMILES representation: CCC=C©CO .
Chemical Reactions Analysis
The specific chemical reactions involving 2-Methylpent-2-en-1-ol can vary depending on the conditions and reactants used .
Physical And Chemical Properties Analysis
2-Methylpent-2-en-1-ol has several computed properties. It has a molecular weight of 100.16 g/mol, an XLogP3-AA of 1.5, a Hydrogen Bond Donor Count of 1, and a Hydrogen Bond Acceptor Count of 1 . It also has a Rotatable Bond Count of 2, an Exact Mass of 100.088815002 g/mol, a Monoisotopic Mass of 100.088815002 g/mol, and a Topological Polar Surface Area of 20.2 Ų .
Wissenschaftliche Forschungsanwendungen
Catalytic Applications in Polymer Manufacture : Research has shown that certain oxide systems, including zirconia, cerium, and lanthanum oxides, exhibit significant catalytic behavior in the conversion of alcohols like 4-methylpentan-2-ol to olefins such as 4-methylpent-1-ene. This process is crucial for the manufacture of polymers with superior technological properties (Cutrufello et al., 2002).
Catalysis for Selective Dehydration : Studies have investigated the use of silica-supported ceria and ceria-zirconia nanocomposite oxides for the selective dehydration of 4-methylpentan-2-ol to 4-methylpent-1-ene (Reddy et al., 2007).
Stereochemistry in Organocuprate Reactions : Research into the stereochemistry of organocuprate reactions of cis–trans isomeric allylic ethers has been conducted. For example, (S)-cis-4-(1-Ethoxyethoxy)pent-2-en-1-ol reacts with certain reagents to yield stereospecific products, indicating potential applications in stereochemical synthesis (Claesson & Olsson, 1978).
Dehydration Mechanisms in Solvents : The dehydration of βγ-unsaturated alcohols like 2-methylpent-4-en-2-ol in dimethyl sulphoxide has been studied, shedding light on the mechanisms and products of such reactions, including various isomeric forms (Bellamy et al., 1978).
Catalytic Activity in Alcohol Conversion : A ceria-lanthana catalytic system prepared via the sol-gel technique has been shown to be active in converting 4-methylpentan-2-ol, mainly leading to 4-methylpent-1-ene. This finding is significant for the production of high-technology polymers (Cutrufello et al., 2003).
Eigenschaften
IUPAC Name |
(E)-2-methylpent-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-3-4-6(2)5-7/h4,7H,3,5H2,1-2H3/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIKXGIRAIYTCRB-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=C(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C(\C)/CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601030860 | |
| Record name | 2-Methyl-2-penten-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601030860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylpent-2-en-1-ol | |
CAS RN |
1610-29-3 | |
| Record name | 2-Penten-1-ol, 2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001610293 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-2-penten-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601030860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylpent-2-en-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.045 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















